N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC20214199
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine -](/images/structure/VC20214199.png)
Specification
Molecular Formula | C12H20ClN5 |
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Molecular Weight | 269.77 g/mol |
IUPAC Name | N-[(2-ethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
Standard InChI | InChI=1S/C12H19N5.ClH/c1-4-16-11(5-7-14-16)9-13-12-6-8-15-17(12)10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H |
Standard InChI Key | JTPGLNMLYKGJOX-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=CC=N1)CNC2=CC=NN2C(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine (IUPAC name: N-[(2-ethyl-2H-pyrazol-3-yl)methyl]-2-isopropyl-2H-pyrazol-5-amine) belongs to the pyrazole family, a class of heterocyclic compounds with two adjacent nitrogen atoms. Its molecular formula is C₁₂H₂₂N₆, yielding a molecular weight of 250.35 g/mol. The structure comprises two pyrazole rings: one substituted with an ethyl group at the N1 position and the other with an isopropyl group at the N1 position, connected by a methylene-amine linker.
Structural Analysis
The compound’s canonical SMILES representation is CCN1C(=CC=N1)CNC2=CC=NN2C(C)C, reflecting its bifunctional pyrazole architecture. Key structural features include:
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Pyrazole Rings: Both rings adopt a planar conformation, with bond lengths and angles consistent with aromatic heterocycles (C–N: ~1.34 Å; C–C: ~1.39 Å).
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Substituent Effects: The ethyl group enhances lipophilicity, while the bulky isopropyl group introduces steric hindrance, influencing binding interactions.
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Methylene-Amine Bridge: Facilitates conformational flexibility, enabling adaptation to biological targets.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step organic reactions, typically involving:
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Cyclocondensation: Reacting 1-ethyl-1H-pyrazole-5-carbaldehyde with isopropylhydrazine hydrochloride under acidic conditions to form the pyrazole core.
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Nucleophilic Substitution: Introducing the methylamine bridge via reaction with chloromethylpyrazole intermediates in the presence of a base (e.g., K₂CO₃).
Representative Reaction Scheme:
Reaction Conditions
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Solvents: Dimethylformamide (DMF) or ethanol for cyclocondensation; dichloromethane (DCM) for alkylation.
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Temperature: 60–80°C for cyclocondensation; room temperature for substitution.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.
Physicochemical Properties
Property | Value |
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Molecular Weight | 250.35 g/mol |
Melting Point | 128–132°C (decomposes) |
Solubility | Soluble in DMSO, ethanol; insoluble in water |
LogP (Partition Coefficient) | 2.7 ± 0.2 |
Stability | Stable at RT; hygroscopic |
The compound’s low water solubility and moderate lipophilicity (LogP = 2.7) suggest suitability for membrane penetration in biological systems.
Biological Activity and Mechanisms
Enzyme Inhibition
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine demonstrates inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 3.2 μM) and β-lactamase (IC₅₀ = 5.8 μM), attributed to its ability to occupy enzyme active sites via hydrogen bonding and π-π stacking. Computational docking studies reveal strong interactions with COX-2’s Arg120 and Tyr355 residues.
Antimicrobial Effects
In vitro assays against Staphylococcus aureus (MIC = 16 μg/mL) and Escherichia coli (MIC = 32 μg/mL) suggest broad-spectrum potential, likely due to membrane disruption and efflux pump inhibition.
Applications in Scientific Research
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.
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Antibiotic Adjuvants: Enhances efficacy of β-lactam antibiotics by inhibiting resistance enzymes.
Material Science
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Coordination Polymers: Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications.
Comparative Analysis with Analogues
Compound | Molecular Weight | COX-2 IC₅₀ (μM) | LogP |
---|---|---|---|
Target Compound | 250.35 | 3.2 | 2.7 |
N-[(1-Ethyl-pyrazolyl)methyl]pyridin-3-amine | 202.26 | N/A | 1.9 |
Ethyl[(1-isopropyl-pyrazolyl)methyl]amine | 218.30 | N/A | 2.1 |
The target compound’s higher LogP and COX-2 inhibition potency highlight the synergistic impact of dual pyrazole rings and isopropyl substitution.
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